molecular formula C13H12BrSi B13328976 (4-Bromophenyl)(methyl)(phenyl)silane CAS No. 18205-09-9

(4-Bromophenyl)(methyl)(phenyl)silane

Katalognummer: B13328976
CAS-Nummer: 18205-09-9
Molekulargewicht: 276.22 g/mol
InChI-Schlüssel: ZDJJKESTOMUZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)(methyl)(phenyl)silane is an organosilicon compound that features a silicon atom bonded to a 4-bromophenyl group, a methyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(methyl)(phenyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with methylphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)(methyl)(phenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield silanols or siloxanes .

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)(methyl)(phenyl)silane in various reactions involves the interaction of the silicon atom with other reactants. In coupling reactions, the silicon atom facilitates the formation of new carbon-carbon bonds through the transfer of electrons. In oxidation and reduction reactions, the silicon atom undergoes changes in its oxidation state, leading to the formation of different silicon-containing products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.

Eigenschaften

CAS-Nummer

18205-09-9

Molekularformel

C13H12BrSi

Molekulargewicht

276.22 g/mol

InChI

InChI=1S/C13H12BrSi/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3

InChI-Schlüssel

ZDJJKESTOMUZAL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C1=CC=CC=C1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.